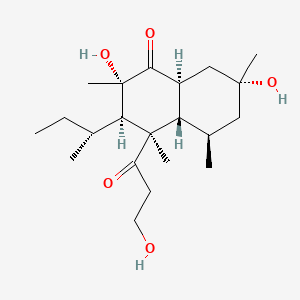
Betaenone B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Betaenone B is an organic molecular entity.
科学研究应用
Phytotoxic Properties
1. Plant Pathogen Interaction
Betaenone B has been identified as a phytotoxin responsible for causing leaf spots in sugar beet (Beta vulgaris). The phytotoxicity of this compound is notably lower than that of its counterparts, Betaenone A and C, with only 8% growth inhibition observed at high concentrations (0.33 μg/μL) compared to 73% and 89% for the other two compounds respectively . This low level of toxicity suggests that while it can induce leaf spots, it may not significantly harm plant health under typical conditions.
2. Mechanism of Action
Although the exact mechanism by which this compound exerts its effects remains unclear, studies indicate that related compounds can inhibit RNA and protein synthesis, hinting at a potential role in disrupting cellular functions in plants . Understanding these mechanisms could lead to better management strategies for controlling plant diseases caused by fungal pathogens.
Synthesis and Biosynthetic Pathways
1. Biosynthetic Gene Clusters
Recent research has identified a biosynthetic gene cluster responsible for the production of betaenones, including this compound. This cluster includes genes encoding polyketide synthases (PKS) and cytochrome P450 enzymes, which are crucial for the biosynthetic pathway . The polyketide synthesis pathway involves the addition of acetate units from acetyl-CoA, followed by methylation processes leading to the formation of the betaenone structure.
2. Synthetic Approaches
While a complete de novo synthesis of this compound has not been reported, various synthetic methodologies have been explored. Notably, a semi-complete total synthesis was achieved using 1,3-butadiene as a starting material; however, further bioactivity testing of synthetic derivatives is limited .
Potential Therapeutic Applications
1. Cancer Treatment
The structural characteristics of this compound suggest potential applications in cancer therapeutics. Its ability to inhibit various protein kinases indicates that it could play a role in modulating signaling pathways involved in tumor growth and proliferation . Research into its bioactivity against cancer cells could yield valuable insights into its therapeutic potential.
2. Antifungal Activity
Given its origin from a fungal pathogen and its phytotoxic properties, this compound may possess antifungal activity that could be harnessed in agricultural settings to develop biopesticides or fungicides. Investigating its effectiveness against other pathogenic fungi could expand its application scope beyond sugar beet disease management .
Case Studies and Research Findings
属性
CAS 编号 |
85269-23-4 |
|---|---|
分子式 |
C21H36O5 |
分子量 |
368.5 g/mol |
IUPAC 名称 |
(2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyl-3,4a,5,6,8,8a-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C21H36O5/c1-7-12(2)17-20(5,15(23)8-9-22)16-13(3)10-19(4,25)11-14(16)18(24)21(17,6)26/h12-14,16-17,22,25-26H,7-11H2,1-6H3/t12-,13-,14+,16+,17-,19-,20-,21+/m1/s1 |
InChI 键 |
PUZNAAVWFXQUDM-HBKHSIGZSA-N |
SMILES |
CCC(C)C1C(C2C(CC(CC2C(=O)C1(C)O)(C)O)C)(C)C(=O)CCO |
手性 SMILES |
CC[C@@H](C)[C@@H]1[C@]([C@H]2[C@@H](C[C@@](C[C@@H]2C(=O)[C@@]1(C)O)(C)O)C)(C)C(=O)CCO |
规范 SMILES |
CCC(C)C1C(C2C(CC(CC2C(=O)C1(C)O)(C)O)C)(C)C(=O)CCO |
Key on ui other cas no. |
85269-23-4 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















